5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile
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Description
5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives are known to have a broad range of biological activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. They have been found to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways, again depending on their specific structure and target. For example, some quinazoline derivatives have been used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Result of Action
The molecular and cellular effects of these compounds can be diverse, ranging from anti-inflammatory effects to anticancer activities .
Properties
IUPAC Name |
5-nitro-2-[2-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]ethylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,13,19H,7-8H2,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGWRXPZWGWPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)NC2=NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.